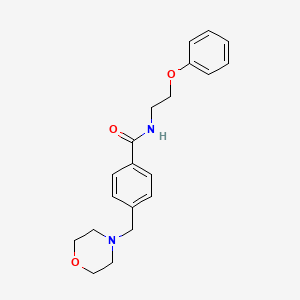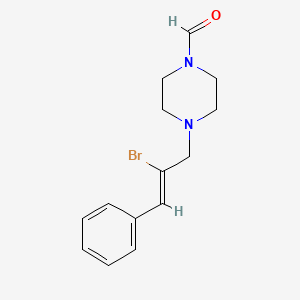
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane, also known as Ro15-4513, is a compound that belongs to the class of diazepanes and is structurally related to the benzodiazepine family of drugs. It was first synthesized in the early 1990s by researchers at the Roche Institute of Molecular Biology in Nutley, New Jersey. Since then, it has been widely studied for its potential applications in scientific research.
Mécanisme D'action
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane acts as a competitive antagonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the activity of the receptor, it blocks it. This mechanism of action has been used to study the effects of benzodiazepines on the GABA-A receptor and to investigate the role of the receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, suggesting that it may be useful in the treatment of benzodiazepine addiction and withdrawal. It has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane is its high affinity for the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the receptor. However, one of the limitations of this compound is that it is not selective for the benzodiazepine site of the GABA-A receptor. It has also been shown to have off-target effects on other receptors, which may complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane. One area of interest is the development of more selective ligands for the benzodiazepine site of the GABA-A receptor. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, this compound may be useful in the development of new therapies for benzodiazepine addiction and withdrawal. Overall, further research on this compound has the potential to yield important insights into the structure and function of the GABA-A receptor and its role in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethylene glycol to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with 2-amino-1-methylimidazole to form the imidazole derivative. The final step involves the reaction of the imidazole derivative with 1,4-dibromobutane to form this compound.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a ligand for the study of the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain and is the target of many drugs, including benzodiazepines. This compound has been shown to bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, with high affinity. This makes it a useful tool for studying the structure and function of the GABA-A receptor.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4/c16-13-2-4-14(5-3-13)20-9-1-8-19(10-11-20)12-15-17-6-7-18-15/h2-7H,1,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCURZHFTTTZFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)
![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B5428157.png)
![2-(dimethylamino)ethyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5428159.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5428171.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}indoline](/img/structure/B5428172.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)


![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5428209.png)
![4-methoxy-N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5428219.png)
![4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)